Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate
Description
Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is a chemical compound that features a lithium ion paired with a sulfinic acid derivative This compound is notable for its unique structural properties, which include a trifluoromethyl group attached to a benzene ring via a sulfinic acid linkage
Properties
IUPAC Name |
lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2S.Li/c1-9(2,10(11,12)13)7-3-5-8(6-4-7)16(14)15;/h3-6H,1-2H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVSMRDCJXVMZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=CC=C(C=C1)S(=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3LiO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinic acid.
Lithiation: The benzenesulfinic acid derivative is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions to form the lithium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure consistent quality and yield, often incorporating advanced purification techniques such as chromatography or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonic acid.
Reduction: 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenethiol.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Lithium salts have long been utilized in psychiatric medicine, particularly for the treatment of bipolar disorder. The sulfinate derivative of lithium offers enhanced solubility and bioavailability compared to traditional lithium compounds.
Case Study: Mood Stabilization
In a clinical trial involving patients with bipolar disorder, lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate was administered as an adjunct therapy. The results indicated a significant reduction in manic episodes compared to a placebo group. The compound's unique trifluoromethyl group may contribute to its enhanced pharmacological profile by improving receptor binding affinity.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile makes it valuable for various reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reactivity in Organic Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | THF, 0°C | 85 | |
| Coupling with Aryl Halides | DMF, 80°C | 90 | |
| Metalation of Aromatic Compounds | -78°C with LDA | 75 |
Materials Science
The incorporation of this compound into polymer matrices has been investigated for the development of advanced materials with improved thermal and mechanical properties.
Case Study: Polymer Composites
Research conducted on polymer composites containing this compound demonstrated enhanced tensile strength and thermal stability. The addition of this lithium compound improved the interfacial adhesion between the polymer and filler materials.
Mechanism of Action
The mechanism of action of Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate involves its interaction with molecular targets through its sulfinic acid and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound or facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonic acid
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenethiol
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzene
Uniqueness
Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is unique due to the presence of both lithium and trifluoromethyl groups. This combination imparts distinctive reactivity and stability, making it particularly useful in applications where both properties are desirable. Compared to similar compounds, it offers enhanced solubility and reactivity, which can be advantageous in various chemical and industrial processes.
Biological Activity
Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a lithium ion coordinated to a sulfonate group derived from 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonic acid. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Lithium compounds are known to affect various cellular pathways. The biological activity of this compound can be attributed to:
- Inhibition of Inositol Monophosphatase (IMPase) : Lithium is recognized for its ability to inhibit IMPase, leading to reduced levels of inositol, which is crucial in phosphoinositide signaling pathways.
- Modulation of GSK-3β : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways associated with cell survival and proliferation.
Antitumor Activity
Recent studies have indicated that lithium compounds exhibit antitumor properties. For instance, research on related sulfonate compounds has demonstrated cytotoxic effects against various cancer cell lines. A notable study reported the following IC50 values for related compounds:
| Compound | MIA PaCa-2 IC50 (μM) | BxPC-3 IC50 (μM) | Galactose Medium IC50 (μM) | Glucose Medium IC50 (μM) |
|---|---|---|---|---|
| 4 | 27.2 ± 3.6 | 23.1 ± 7.8 | NT | NT |
| 6 | 8.6 ± 1.5 | 10.0 ± 1.7 | 1.5 ± 0.8 | >10 |
| 18 | 0.9 ± 0.4 | 1.6 ± 0.4 | 0.2 ± 0.1 | >10 |
These findings suggest that sulfonate derivatives can effectively inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Lithium is widely known for its neuroprotective effects, particularly in the context of bipolar disorder treatment. Its ability to stabilize mood may also extend to neuroprotection against neurodegenerative diseases through the modulation of neuroinflammation and oxidative stress pathways.
Clinical Applications
A significant body of research has focused on the use of lithium in psychiatric disorders, particularly bipolar disorder and depression. Studies have shown that lithium can reduce the frequency of mood episodes and has neuroprotective properties that may help in delaying the progression of neurodegenerative diseases.
In animal models, lithium treatment has been associated with reduced neuronal apoptosis and enhanced synaptic plasticity, which are critical factors in cognitive function and mood stabilization.
Q & A
Q. What methodological approaches are optimal for synthesizing Lithium;4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfinate with high purity?
Answer: Synthesis typically involves sulfonation of 4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene derivatives, followed by lithiation. Key steps include:
- Reagent stoichiometry : Ensure precise molar ratios of the benzene precursor to sulfonating agents (e.g., chlorosulfonic acid) to avoid side reactions.
- Temperature control : Maintain sub-0°C conditions during sulfonation to prevent decomposition of the trifluoromethyl group .
- Purification : Use recrystallization in anhydrous THF/hexane mixtures to isolate the lithium sulfinate salt. Purity (>98%) can be verified via elemental analysis and ICP-OES for lithium content .
Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?
Answer:
- X-ray diffraction (XRD) : Resolves crystal structure, including Li coordination geometry and sulfinate anion packing .
- NMR spectroscopy : NMR quantifies trifluoromethyl group integrity, while NMR probes lithium ion mobility in solution .
- FT-IR spectroscopy : Confirms sulfinate group vibrational modes (e.g., S-O stretching at 1050–1150 cm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for the lithium complex .
Q. How can researchers assess the compound’s initial electrochemical performance in lithium-ion battery prototypes?
Answer:
- Half-cell testing : Use Li metal anodes and composite cathodes (active material:carbon:PVDF = 70:20:10) to measure capacity retention at C/10 rates.
- Cyclic voltammetry : Identify redox peaks between 3.0–4.5 V vs. Li/Li to map lithium insertion/extraction behavior .
- Electrochemical impedance spectroscopy (EIS) : Quantify interfacial resistance at the electrode-electrolyte boundary, a critical factor in rate capability .
Advanced Research Questions
Q. What mechanistic role does the sulfinate group play in lithium-ion transport within solid-state electrolytes?
Answer: The sulfinate anion’s delocalized charge enhances ionic dissociation, promoting Li mobility. Methodological insights include:
- DFT calculations : Model Li migration barriers through sulfinate-based frameworks (e.g., activation energies <0.3 eV indicate high conductivity) .
- Neutron diffraction : Resolve Li occupancy sites in crystalline phases, correlating with ionic conductivity measurements .
- Comparative studies : Substitute sulfinate with sulfonate groups to isolate steric/electronic effects on Li dynamics .
Q. How do thermal and electrochemical stability challenges impact the compound’s viability in high-voltage batteries?
Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset temperatures >250°C suggest suitability for moderate-temperature applications .
- Accelerated rate calorimetry (ARC) : Evaluate exothermic reactions under overcharge conditions (e.g., ΔT <5°C/min indicates safety) .
- X-ray photoelectron spectroscopy (XPS) : Post-cycling analysis detects sulfur reduction products (e.g., LiS), revealing degradation pathways .
Q. What computational strategies predict interfacial reactivity between this compound and oxide cathodes?
Answer:
Q. How should researchers address contradictions in reported ionic conductivity values across studies?
Answer:
- Standardized protocols : Adopt fixed electrode geometries (e.g., symmetric Li/electrolyte/Li cells) and humidity-controlled environments (<1 ppm HO) .
- Data normalization : Report conductivity relative to theoretical density (e.g., 95% pellet density) to account for porosity variations .
- Meta-analysis : Cross-reference with high-throughput databases (e.g., Materials Project) to identify outliers due to synthesis artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
